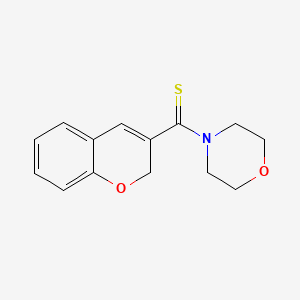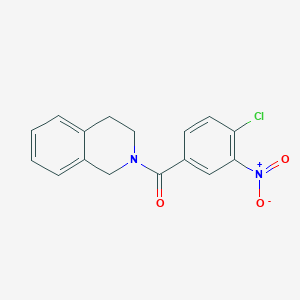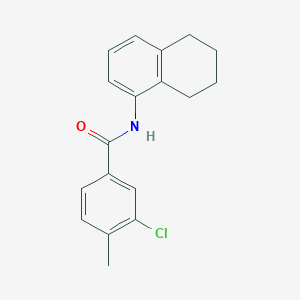![molecular formula C16H18N2OS B5885869 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B5885869.png)
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring and a pyridin-4-ylmethyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide typically involves the following steps:
Formation of the sulfanyl group: This can be achieved by reacting 4-methylthiophenol with an appropriate halide under basic conditions.
Attachment of the pyridin-4-ylmethyl group: This step involves the reaction of pyridin-4-ylmethanol with a suitable activating agent to form the corresponding pyridin-4-ylmethyl halide, which is then reacted with the intermediate from the first step.
Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a propanamide derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, while the pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropicamide: An anticholinergic drug used in ophthalmology.
4-methylfentanyl: A potent synthetic opioid analgesic.
3-methylthiofentanyl: Another synthetic opioid with similar properties to fentanyl.
Uniqueness
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike tropicamide, which is primarily used in ophthalmology, this compound has broader applications in medicinal chemistry and material science. Compared to synthetic opioids like 4-methylfentanyl and 3-methylthiofentanyl, it does not exhibit opioid activity, making it safer for use in non-analgesic applications.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-2-4-15(5-3-13)20-11-8-16(19)18-12-14-6-9-17-10-7-14/h2-7,9-10H,8,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEZXVDGEQSGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione](/img/structure/B5885797.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5885815.png)


![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![1-(Pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
